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Herpes simplex virus-I proteinase substrate II - 165174-61-8

Herpes simplex virus-I proteinase substrate II

Catalog Number: EVT-1450759
CAS Number: 165174-61-8
Molecular Formula: C102H152N26O29
Molecular Weight: 2206.491
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Herpes simplex virus-I proteinase substrate II is a synthetic compound specifically designed to study the enzymatic activity of the herpes simplex virus type 1 protease. This virus is a double-stranded DNA virus responsible for various human infections, including cold sores and genital herpes. The substrate plays a crucial role in understanding the proteolytic processes essential for viral replication and maturation, thereby aiding in the development of antiviral therapies.

Source

The compound is synthesized in laboratories for research purposes, particularly in virology and medicinal chemistry. It is primarily utilized in studies focused on the enzymatic mechanisms of herpes simplex virus type 1.

Classification

Herpes simplex virus-I proteinase substrate II falls under the category of peptide substrates. It is specifically tailored to interact with the viral protease, which is vital for the processing of viral proteins during the replication cycle.

Synthesis Analysis

Methods

The synthesis of herpes simplex virus-I proteinase substrate II typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptide chains that mimic natural substrates of the viral protease.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with an amino acid anchored to a solid resin. Subsequent amino acids are added using coupling reagents such as O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate and bases like N,N-Diisopropylethylamine to facilitate peptide bond formation.
  2. Purification: After synthesis, the peptides are typically purified using high-performance liquid chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of herpes simplex virus-I proteinase substrate II consists of a specific peptide sequence optimized for interaction with the viral protease. The precise amino acid sequence is critical for its recognition and cleavage by the enzyme.

Data

  • Molecular Formula: C₁₁H₁₄N₂O₄S
  • Molecular Weight: 290.31 g/mol
  • CAS Number: 165174-61-8
Chemical Reactions Analysis

Reactions

Herpes simplex virus-I proteinase substrate II primarily undergoes hydrolysis reactions catalyzed by the herpes simplex virus type 1 protease. The protease cleaves specific peptide bonds within the substrate, leading to smaller peptide fragments.

Technical Details

  1. Reaction Conditions: Hydrolysis occurs under physiological conditions, typically at a pH around 8.0, which mimics intracellular environments.
  2. Products: The major products from these reactions are smaller peptide fragments that can be analyzed to assess protease activity and specificity.
Mechanism of Action

Herpes simplex virus-I proteinase substrate II functions by mimicking natural substrates of the viral protease. Upon binding, the protease catalyzes hydrolysis, leading to cleavage at specific sites within the peptide chain. This interaction enables researchers to study enzyme kinetics and identify potential inhibitors that could block viral replication.

Process Data

  • Kinetic Parameters: Studies have shown that the Km (Michaelis constant) for certain cleavage sites can be approximately 190 µM, with a turnover number (kcat) around 0.2 min⁻¹, indicating its efficiency as a substrate for enzymatic reactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical assays.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity primarily through hydrolysis when interacting with herpes simplex virus type 1 protease.
Applications

Herpes simplex virus-I proteinase substrate II has several significant applications in scientific research:

  1. Enzymatic Activity Studies: It is used extensively to investigate the enzymatic mechanisms of herpes simplex virus type 1 protease.
  2. Antiviral Drug Development: By understanding how this substrate interacts with the protease, researchers can design inhibitors that may serve as potential antiviral agents.
  3. High-Throughput Screening: The compound facilitates high-throughput screening processes in pharmaceutical research, accelerating drug discovery efforts against herpes viruses.
Structural Characterization of HSV-I Proteinase Substrate II

Primary Sequence Analysis and Conserved Motifs

Herpes simplex virus type 1 (HSV-1) proteinase substrate II is a 19-residue synthetic peptide with the sequence Gly-Ile-Ala-Gly-His-Thr-Tyr-Leu-Gln-Ala-Ser-Glu-Lys-Phe-Lys-Nle-Trp-Gly-Ala-Glu (where Nle denotes norleucine) [4] [9]. This peptide replicates the authentic cleavage site within the viral assembly protein precursor (ICP35), which undergoes proteolytic processing during capsid maturation. The core motif Ala-Ser (positions 610–611 in the UL26 gene product) constitutes the scissile bond, flanked by conserved residues that dictate substrate specificity [5] [9]. N-terminal to the cleavage site, hydrophobic residues (Ile, Tyr, Leu) dominate, while C-terminal residues (Glu, Lys) contribute electrostatic interactions critical for protease recognition [10].

The substrate’s sequence is nested within the UL26.5 open reading frame, which is coterminal with the C-terminus of the protease gene (UL26). This genetic arrangement ensures coordinated expression of the protease and its substrate during viral replication [9]. Mutational studies confirm that substitutions at P1 (Ala→Val) or P1' (Ser→Ala) abolish cleavage, underscoring the rigidity of the consensus motif V/L-X-A↓S (↓ indicates cleavage site) [5] [10].

Table 1: Primary Sequence Features of HSV-1 Proteinase Substrate II

PositionResidueRoleConservation in Herpesviridae
P4AlaHydrophobic stabilityHigh (HSV-1, HCMV, VZV)
P3GlyStructural flexibilityModerate
P2HisHydrogen bondingVariable
P1AlaCatalytic cleavageAbsolute
P1'SerNucleophile activationAbsolute
P2'GluElectrostatic recognitionHigh

Tertiary Structure Prediction and Computational Modeling

The tertiary structure of HSV-1 proteinase substrate II remains experimentally unresolved due to its inherent flexibility and transient interaction with the protease. Computational simulations (e.g., molecular dynamics, homology modeling) predict a β-strand conformation near the cleavage site, stabilized by hydrophobic clusters around Tyr⁶ and Leu⁸ [4] [9]. This aligns with the protease’s active site topology, which accommodates extended peptides with minor α-helical propensity [10].

Biophysical analyses (e.g., circular dichroism, SAXS) reveal that substrate II adopts a semi-extended conformation in solution, with the Ala-Ser bond solvent-exposed for nucleophilic attack. Mutations disrupting hydrophobic cores (e.g., Tyr⁶→Ala) increase conformational entropy, reducing protease binding affinity by >50% [6]. Docking studies further suggest that the N-terminal segment (residues 1–9) anchors to the protease’s S4-S1 subsites via van der Waals contacts, while the C-terminus (residues 12–19) remains dynamic [10].

Table 2: Experimental and Computational Techniques for Structural Analysis

MethodKey FindingsLimitations
Molecular Dynamics (MD)Predicted β-strand stability at Ala¹⁰-Ser¹¹; RMSD 1.8ÅForce field inaccuracies for charged residues
Small-Angle X-ray Scattering (SAXS)Radius of gyration: 12.3Å; semi-extended conformationLow resolution (20Å)
Homology ModelingSubstrate fits protease catalytic triad (His-63, Ser-129)Template bias (e.g., CMV protease)
Circular Dichroism38% unordered structure; minimal α-helixInsensitive to side-chain interactions

Cleavage Site Identification and Sequence-Specific Determinants

The Ala¹⁰-Ser¹¹ bond in substrate II is the exclusive cleavage site for HSV-1 protease, as validated by N-terminal sequencing of autoproteolytic products and mass spectrometry [5] [9]. This site mirrors the maturational cleavage (M-site) in the UL26 polyprotein (Ala⁶¹⁰-Ser⁶¹¹) and the release cleavage (R-site) (Ala²⁴⁷-Ser²⁴⁸) [5]. The flanking consensus Leu-Val-Leu-Ala↓Ser-Ser-Ser-Phe (determined via phage display) defines the minimal recognition domain (P4–P1'), with P1 Ala and P1' Ser being indispensable [10].

Key determinants include:

  • P2 specificity: Small residues (Gly, Ala) enhance cleavage kinetics by 3-fold compared to bulky side chains (e.g., Phe) [10].
  • P3 plasticity: Aromatic residues (Tyr, Phe) optimize hydrophobic packing, but polar residues (His, Gln) are tolerated [4].
  • P4 requirement: Leu/Val is essential for catalytic efficiency (kcat/KM = 2.7 × 10⁴ M⁻¹s⁻¹); substitutions reduce activity by >90% [10].

Notably, the C-terminal acidic residue (Glu¹⁹) facilitates electrostatic steering to the protease’s basic pocket (Arg¹⁶³, Lys¹⁶⁷), accelerating binding kinetics [9].

Comparative Analysis with Substrates of Other Herpesviridae Proteases

HSV-1 substrate II shares a conserved cleavage motif (V/L-X-A↓S) with proteases across Alphaherpesvirinae (e.g., VZV, EHV-1) and Betaherpesvirinae (e.g., HCMV) subfamilies [5] [9]. However, structural distinctions exist:

  • HCMV protease substrates (e.g., assembly protein APNG) feature a rigid P2-P4 α-helix, unlike HSV-1’s extended loop [9].
  • Varicella-Zoster Virus (VZV) substrates lack the C-terminal acidic residues, relying instead on P3 arginine for catalysis [5].
  • Epstein-Barr Virus (EBV) protease cleaves Ala↓Ala bonds, exhibiting divergent specificity despite homologous catalytic machinery [9].

Functional convergence is observed in autoregulatory cleavage: Like HSV-1, HCMV protease undergoes intramolecular processing at R-sites (e.g., Ala²⁵⁶-Ser²⁵⁷) to liberate active enzyme [5] [9]. Conversely, Gammaherpesvirinae proteases (e.g., KSHV) cleave Ala↓Thr bonds and lack nested substrate genes [8].

Table 3: Cross-Herpesviridae Substrate Motifs and Cleavage Sites

VirusProteaseSubstrateCleavage SiteMinimal Recognition Domain
HSV-1UL26 gene productICP35/VP22aAla↓SerLeu-Val-Leu-Ala↓Ser
HCMVAssemblinAPNG (Assembly Protein)Ala↓SerVal-Leu-Val-Ala↓Ser
VZVORF33 productORF33.5 proteinAla↓SerMet-Pro-Leu-Ala↓Ser
EBVBVRF1BFRF1 scaffoldAla↓AlaGly-Arg-Val-Ala↓Ala
KSHVORF17ORF17.5Ala↓ThrPro-Ser-Leu-Ala↓Thr

Chemical Compounds Mentioned:

  • Herpes simplex virus-I proteinase substrate II (Gly-Ile-Ala-Gly-His-Thr-Tyr-Leu-Gln-Ala-Ser-Glu-Lys-Phe-Lys-Nle-Trp-Gly-Ala-Glu)
  • ICP35 (Infected Cell Protein 35)
  • VP24 (Viral Protein 24)
  • VP21 (Viral Protein 21)
  • Assemblin (HCMV protease)
  • UL26 polyprotein
  • APNG (Assembly Protein of HCMV)

Properties

CAS Number

165174-61-8

Product Name

Herpes simplex virus-I proteinase substrate II

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanedioic acid

Molecular Formula

C102H152N26O29

Molecular Weight

2206.491

InChI

InChI=1S/C102H152N26O29/c1-10-12-25-66(92(146)124-75(44-61-47-108-65-26-17-16-24-64(61)65)89(143)110-49-80(134)112-56(7)87(141)121-71(102(156)157)35-38-83(138)139)116-91(145)67(27-18-20-39-103)118-96(150)73(42-59-22-14-13-15-23-59)123-93(147)68(28-19-21-40-104)117-94(148)70(34-37-82(136)137)120-99(153)77(51-129)126-88(142)57(8)113-90(144)69(33-36-78(106)132)119-95(149)72(41-53(3)4)122-97(151)74(43-60-29-31-63(131)32-30-60)125-101(155)85(58(9)130)128-98(152)76(45-62-48-107-52-111-62)115-81(135)50-109-86(140)55(6)114-100(154)84(54(5)11-2)127-79(133)46-105/h13-17,22-24,26,29-32,47-48,52-58,66-77,84-85,108,129-131H,10-12,18-21,25,27-28,33-46,49-51,103-105H2,1-9H3,(H2,106,132)(H,107,111)(H,109,140)(H,110,143)(H,112,134)(H,113,144)(H,114,154)(H,115,135)(H,116,145)(H,117,148)(H,118,150)(H,119,149)(H,120,153)(H,121,141)(H,122,151)(H,123,147)(H,124,146)(H,125,155)(H,126,142)(H,127,133)(H,128,152)(H,136,137)(H,138,139)(H,156,157)/t54-,55-,56-,57-,58+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-/m0/s1

InChI Key

RHCBDLHUKITYRJ-HMVDRYGNSA-N

SMILES

CCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CN

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